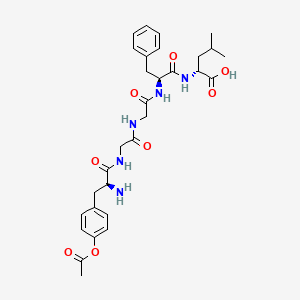

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

Beschreibung

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH, also termed N-terminally acetylated Leu-enkephalin, is a modified form of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The N-terminal acetylation enhances metabolic stability by protecting against aminopeptidase degradation, while the D-configuration of the leucine residue at position 5 introduces stereochemical variation that may influence receptor binding . This compound acts as an agonist at opioid receptors (mu (µ) and delta (δ)), though its specificity and potency differ from native enkephalins and other synthetic analogs.

Eigenschaften

Molekularformel |

C₃₀H₃₉N₅O₈ |

|---|---|

Molekulargewicht |

597.66 |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25+/m0/s1 |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |

Sequenz |

One Letter Code: Ac-LYGGLFDL-COOH |

Synonym |

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the most widely used and efficient method for synthesizing Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH. The process involves sequential coupling of protected amino acids on a solid resin support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Resin Loading: The synthesis begins by anchoring the C-terminal amino acid, D-Leu, to a suitable resin (e.g., Rink Amide resin or chlorotrityl resin) to allow for peptide elongation from C- to N-terminus.

Amino Acid Coupling: Protected amino acids Fmoc-Phe, Fmoc-Gly, and Fmoc-Tyr(tBu) are sequentially coupled using coupling reagents such as HBTU, HATU, or DIC in the presence of bases like DIPEA. The tBu group protects the phenolic hydroxyl of tyrosine.

Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed typically with 20% piperidine or alternatives like diethylamine (DEA) in DMF or DCM, exposing the free amine for the next coupling.

N-Terminal Acetylation: After completion of the peptide chain, the N-terminus is acetylated to form Ac-L-Tyr, which enhances peptide stability and resistance to proteolytic degradation.

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

Purification: Crude peptides are purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve purity above 95%.

To avoid diketopiperazine formation during Fmoc deprotection of Phe, solution-phase synthesis or modified coupling strategies can be employed.

The use of diethylamine (DEA) as an alternative to piperidine for Fmoc removal has been demonstrated to be effective and less toxic, with rapid cleavage times and high yields.

Linker and Resin Strategies

The choice of resin and linker chemistry influences the synthesis efficiency and peptide quality.

| Resin Type | Cleavage Conditions | Advantages | Notes |

|---|---|---|---|

| Rink Amide Resin | TFA cleavage | Produces C-terminal amides | Common for peptides requiring amidation |

| Chlorotrityl Resin | Mild acid cleavage (e.g., HFIP) | Allows for peptide acid with free COOH | Useful for peptides sensitive to harsh acid |

| Safety-Catch Linker | Base-labile cleavage (e.g., DEA) | Enables selective cleavage and purification | Oxidation of sulfide to sulfone activates cleavage |

The use of a base-labile safety-catch linker activated by oxidation (e.g., with meta-chloroperoxybenzoic acid) allows for selective cleavage of the peptide under mild basic conditions, preserving sensitive residues and improving yield.

Acetylation and Stability Enhancement

Acetylation of the N-terminus (forming Ac-L-Tyr) significantly increases the peptide's resistance to enzymatic degradation, particularly proteases that cleave at the N-terminal tyrosine residue. Studies show that acetylation can increase plasma half-life by up to 25-fold compared to non-acetylated analogs.

Solution-Phase Synthesis (Complementary Approach)

For certain analogs or to avoid side reactions such as diketopiperazine formation, segments of the peptide can be synthesized in solution:

Protected tripeptides (e.g., Tyr-Gly-Gly) are synthesized and purified.

Esterification and coupling with protected amino acids like Boc-Phe and D-Leu are performed using coupling agents such as HATU.

Final deprotection and purification steps yield the target peptide.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Resin Loading | Chlorotrityl or Rink Amide resin | Anchors C-terminal D-Leu |

| Amino Acid Coupling | Fmoc-AA-OH, HBTU/HATU, DIPEA, DMF | Sequential chain elongation |

| Fmoc Deprotection | 20% Piperidine or 50-100% DEA in DMF/DCM | Removes Fmoc protecting group |

| N-Terminal Acetylation | Acetic anhydride or acetyl chloride | Stabilizes peptide, increases half-life |

| Cleavage & Deprotection | TFA + scavengers (TIS, water) | Removes peptide from resin and side-chain groups |

| Purification | Preparative RP-HPLC | >95% purity required |

| Alternative Cleavage | Base cleavage after ETB linker oxidation | Mild cleavage preserving sensitive residues |

Research Findings and Practical Considerations

Purity and Yield: SPPS with Fmoc chemistry and subsequent RP-HPLC purification routinely yields peptides with >95% purity.

Avoiding Side Reactions: Use of solution-phase synthesis for sensitive sequences or segments can prevent diketopiperazine formation during deprotection steps.

Cleavage Conditions: Employing base-labile linkers and DEA for cleavage offers advantages in terms of milder conditions and regulatory compliance compared to traditional piperidine cleavage.

Stability: N-terminal acetylation is critical for enhancing peptide stability against proteolytic enzymes, extending half-life significantly.

Protecting Groups: Use of tBu for Tyr and other side-chain protecting groups is standard to prevent side reactions during synthesis and cleavage.

Analyse Chemischer Reaktionen

Reaktionstypen

N-terminal acetyliertes Leu-Enkephalin kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch das Peptid in seine Bestandteile Aminosäuren zerfällt.

Oxidation: Der Tyrosinrest kann oxidiert werden, was zur Bildung von Dityrosin oder anderen oxidativen Produkten führt.

Reduktion: Disulfidbrücken, sofern vorhanden, können zu freien Thiolen reduziert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Salzsäure oder Natriumhydroxid.

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Hauptprodukte, die gebildet werden

Hydrolyse: Einzelne Aminosäuren (L-Tyrosin, Glycin, L-Phenylalanin, D-Leucin).

Oxidation: Dityrosin oder andere oxidative Derivate.

Reduktion: Freie Thiole aus Disulfidbrücken.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

N-terminal acetyliertes Leu-Enkephalin übt seine Wirkungen durch Bindung an Opioidrezeptoren aus, insbesondere an die Delta-Opioidrezeptoren. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, die zu analgetischen Wirkungen führen. Die molekularen Zielstrukturen umfassen G-Protein-gekoppelte Rezeptoren (GPCRs), die die Signaltransduktion vermitteln.

Wirkmechanismus

N-terminally acetylated Leu-enkephalin exerts its effects by binding to opioid receptors, specifically the delta opioid receptors. This binding triggers a cascade of intracellular signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the signal transduction .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Specificity

The table below highlights key structural differences and receptor affinities of Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH compared to related peptides:

Key Findings:

- N-terminal modifications : Acetylation in this compound improves stability but may reduce µ affinity compared to analogs with truncated C-termini (e.g., Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂), where COOH removal enhances µ specificity .

- D-amino acids: While D-Ala at position 2 (e.g., Tyr-D-Ala-Gly-Phe-Leu) strongly enhances µ specificity, the D-Leu at position 5 in this compound may instead alter peptide folding or δ receptor interactions .

Conformational and Binding Insights

Evidence from NMR and computational studies indicates that µ receptors favor compact, hydrophobic structures , whereas δ receptors bind larger, hydrophilic peptides . This compound retains the C-terminal COOH group, which may hinder adoption of the T-shaped conformation observed in high-µ-affinity peptides like morphine or Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ . This structural divergence likely explains its lower µ potency compared to truncated analogs.

Pharmacological and Clinical Status

- Phase 1 candidates : Compounds like Tyr-D-Ala-Gly-NH-CH(CH₃)-CH₂-CH(CH₃)₂ show advanced µ-specific activity but remain under investigation .

Q & A

Q. How to address discrepancies between radioligand binding data and functional assays (e.g., G-protein activation)?

Q. What steps ensure data integrity when comparing this compound to other enkephalin analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.